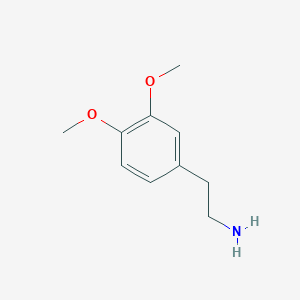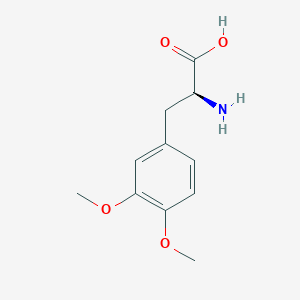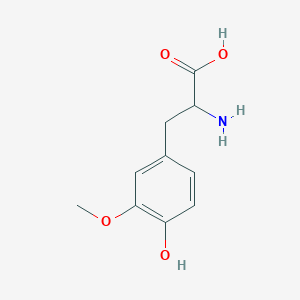
4-Propylthio-1,2-Phenylendiamin
Übersicht
Beschreibung
4-Propylthio-1,2-phenylenediamine is an organic compound with the molecular formula C9H14N2S. It is a derivative of phenylenediamine, where a propylthio group is attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including the anthelmintic drug albendazole .
Wissenschaftliche Forschungsanwendungen
4-Propylthio-1,2-phenylenediamine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of albendazole, an important anthelmintic drug.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
Target of Action
It is known to be a reactant used in the synthesis of the anthelmintic drug, albendazole . Albendazole is known to inhibit the polymerization of tubulin into microtubules, disrupting the cellular structures of parasites and leading to their death .
Mode of Action
Albendazole binds to the colchicine-sensitive site of β-tubulin inhibiting their polymerization into microtubules .
Biochemical Pathways
As a precursor to albendazole, it is likely involved in the disruption of microtubule formation in parasites, affecting processes such as nutrient uptake, motility, and cell division .
Pharmacokinetics
Albendazole is known to have poor oral bioavailability due to its low solubility, but its absorption can be enhanced when taken with a fatty meal .
Result of Action
As a precursor to albendazole, it may contribute to the disruption of microtubule formation in parasites, leading to their death .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Propylthio-1,2-phenylenediamine is typically synthesized from 2-nitro-4-propylthio phenylamine. The reduction of this precursor is carried out using nickel aluminum alloy and an aqueous solution of ammonium chloride under heating conditions . Another method involves the reduction of 2-nitro-5-propylthio phenylamine using magnesium metal and ammonium sulfate in an alcohol-water mixed solution .
Industrial Production Methods: The industrial production of 4-Propylthio-1,2-phenylenediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Propylthio-1,2-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Nickel aluminum alloy, magnesium metal.
Substitution Reagents: Halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
o-Phenylenediamine: An isomer with the formula C6H8N2, used as a precursor to many heterocyclic compounds.
p-Phenylenediamine: Another isomer, commonly used in hair dyes and polymers.
m-Phenylenediamine: Used in the production of dyes and pigments.
Uniqueness: 4-Propylthio-1,2-phenylenediamine is unique due to the presence of the propylthio group, which imparts distinct chemical properties and enhances its utility in pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-propylsulfanylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXYBJDTATZCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388504 | |
| Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66608-52-4 | |
| Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Propylthio-1,2-phenylenediamine in the synthesis of the target compounds?
A1: 4-Propylthio-1,2-phenylenediamine (3) acts as a crucial building block in the synthesis of 2-alkylcarbamato/thiocarbamato-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxides (4a–J) []. It undergoes a cyclization reaction with dichlorophosphoryl carbamates/thiocarbamates (2a–J), which are formed by reacting isocyanatophosphoryl dichloride (1) with various alcohols/thiols. This reaction leads to the formation of the target benzodiazaphosphole 2-oxide derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


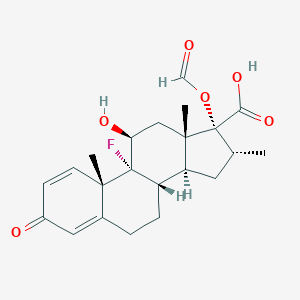
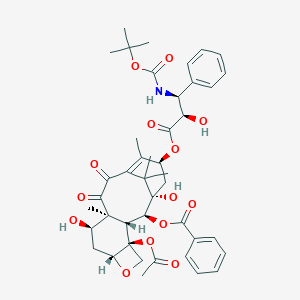
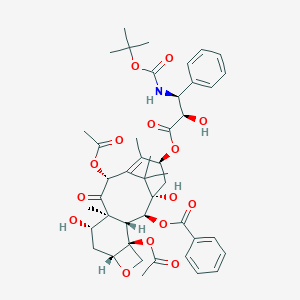
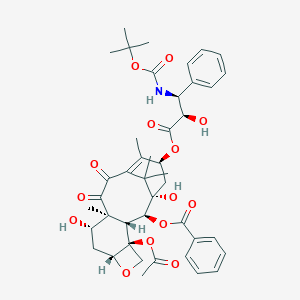


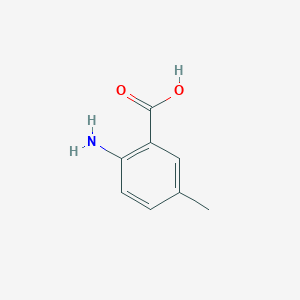

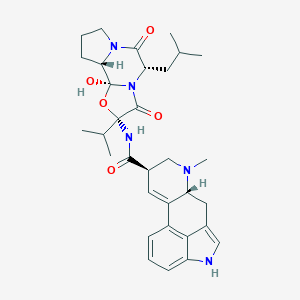
![Cabergoline specified impurity [EP]](/img/structure/B193578.png)

